molecular formula C7H6ClFO3S B1304142 5-Fluoro-2-methoxybenzenesulfonyl chloride CAS No. 67475-56-3

5-Fluoro-2-methoxybenzenesulfonyl chloride

Cat. No.: B1304142
CAS No.: 67475-56-3
M. Wt: 224.64 g/mol
InChI Key: LUEBMKPHZDSPFH-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxybenzenesulfonyl chloride: is an organic compound with the molecular formula C7H6ClFO3S . It is a white crystalline solid with a strong pungent odor . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Safety and Hazards

The compound is classified as dangerous, with hazard statements H314;H302+H312+H332 indicating that it can cause severe skin burns and eye damage, and is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing its mist, gas, or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methoxybenzenesulfonyl chloride typically involves the reaction of 5-fluoro-2-methoxybenzenesulfonic acid with thionyl chloride . The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Sulfonamide derivatives: Formed by reaction with amines.

    Sulfonate ester derivatives: Formed by reaction with alcohols.

    Sulfonate thioester derivatives: Formed by reaction with thiols.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methoxybenzenesulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide, sulfonate ester, and sulfonate thioester linkages with amines, alcohols, and thiols, respectively . This reactivity makes it a valuable tool in chemical synthesis and modification of biomolecules.

Comparison with Similar Compounds

Uniqueness: 5-Fluoro-2-methoxybenzenesulfonyl chloride is unique due to the presence of both the fluoro and methoxy substituents on the benzene ring. These substituents influence the reactivity and selectivity of the compound in chemical reactions. The fluoro group enhances the electrophilicity of the sulfonyl chloride group, while the methoxy group can participate in hydrogen bonding and other interactions, affecting the overall reactivity and stability of the compound .

Properties

IUPAC Name

5-fluoro-2-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO3S/c1-12-6-3-2-5(9)4-7(6)13(8,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEBMKPHZDSPFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382643
Record name 5-fluoro-2-methoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67475-56-3
Record name 5-fluoro-2-methoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-2-methoxybenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Fluoroanisole (10.0 g) was carefully added to chlorosulphonic acid (45.81 g) at 0° C. The mixture was stirred at RT for 2 h, then quenched with ice-water (500 ml) and the solid filtered and dried, yield 16.50 g.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
45.81 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

1-fluoro-4-methoxybenzene (10.0 g, 0.079 mol) was added dropwise to sulfurochloridic acid (31.4 ml, 0.474 mol) at 0° C., The mixture was stirred at room temperature for about 6 h, after which it was added dropwise into ice water. The mixture was extracted with CH2Cl2 three times. The combined extracts were washed with brine, dried over sodium sulfate and concentrated in vacuo to give the title product (15.0 g, 84.6% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
31.4 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
84.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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